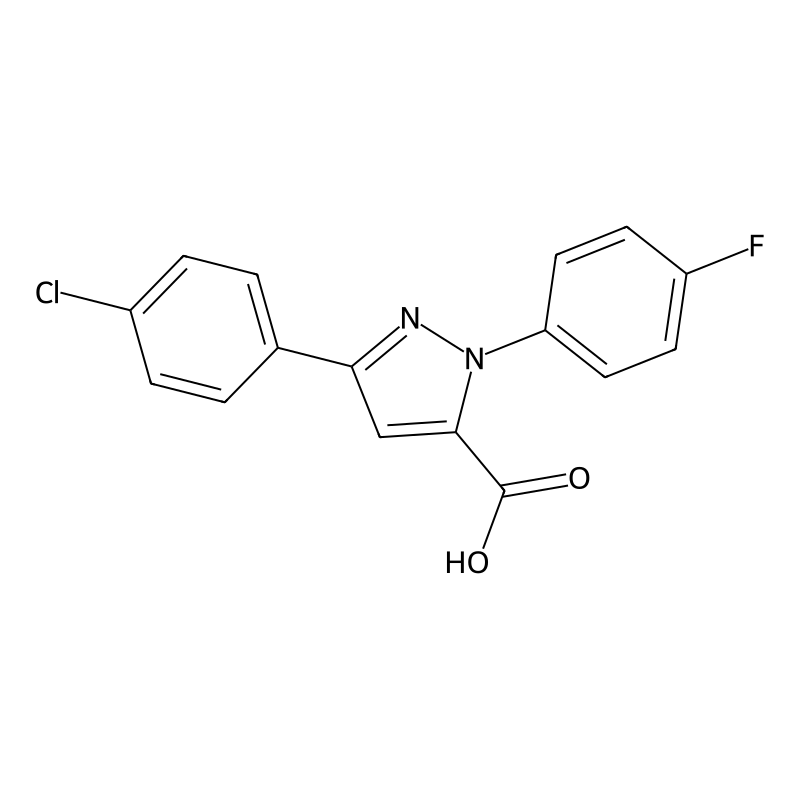

3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is an organic compound characterized by its unique pyrazole structure, which features a carboxylic acid functional group. The molecular formula for this compound is C16H10ClF N2O2, with a molecular weight of approximately 306.71 g/mol. The compound consists of a pyrazole ring substituted with a 4-chlorophenyl group at position three and a 4-fluorophenyl group at position one. This structural arrangement contributes to its intriguing chemical properties and potential biological activities .

The reactivity of 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid can be attributed to the presence of the carboxylic acid group, which can undergo typical reactions such as:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Nucleophilic substitution: The halogen substituents (chlorine and fluorine) can participate in nucleophilic substitution reactions.

These reactions are significant for modifying the compound for various applications in medicinal chemistry and materials science .

Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities, including:

- Antimicrobial properties: Some derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory effects: Pyrazole derivatives are often explored for their potential in treating inflammatory diseases.

- Anticancer activity: Certain studies suggest that these compounds can inhibit cancer cell proliferation.

The specific biological activities of 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid are still under investigation, but its structural characteristics suggest promising therapeutic potential .

The synthesis of 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves several key steps:

- Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Introduction of Substituents: The chlorophenyl and fluorophenyl groups can be introduced via electrophilic aromatic substitution or coupling reactions.

- Carboxylation: The final step involves converting a suitable precursor into the carboxylic acid form, often through hydrolysis or direct carboxylation methods.

These synthetic routes highlight the versatility and adaptability of pyrazole chemistry in drug discovery .

3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has potential applications in various fields:

- Pharmaceuticals: As a lead compound for developing new drugs, particularly in oncology and infectious disease treatment.

- Agriculture: Potential use as a pesticide or herbicide due to its biological activity against pests.

- Material Science: Investigation into its properties for use in polymers or as a ligand in coordination chemistry .

Studies on the interactions of 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid with biological targets are crucial for understanding its pharmacodynamics. Preliminary data suggest that this compound may interact with specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate these interactions fully and determine their implications for therapeutic applications .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, highlighting its uniqueness:

| Compound Name | Structure | Notable Differences |

|---|---|---|

| 3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid | Lacks chlorophenyl group | Exhibits different biological activity profile |

| 3-(2-Chlorophenyl)-1H-pyrazole-5-carboxylic acid | Different substitution pattern | Varies in reactivity and potential applications |

| 5-Methyl-3-(4-chlorophenyl)-1H-pyrazole | Methyl group instead of carboxylic acid | Potentially different pharmacological properties |

These comparisons reveal how variations in substituents can significantly influence the chemical behavior and biological activity of pyrazole derivatives .

| Compound | R1 Substituent | R2 Substituent | Electronic Effect | Hammett Sigma p | Predicted Activity Rank |

|---|---|---|---|---|---|

| 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | 4-Cl | 4-F | EWG/EWG | 0.23 | High |

| 3-(4-Fluorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid | 4-F | 4-Cl | EWG/EWG | 0.06 | Moderate |

| 3-(4-Methylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | 4-CH3 | 4-F | EDG/EWG | -0.17 | Low |

| 3-(4-Methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | 4-OCH3 | 4-F | EDG/EWG | -0.27 | Low |

| 3-(4-Nitrophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | 4-NO2 | 4-F | Strong EWG/EWG | 0.78 | Very High |

Molecular modeling studies reveal that electron-withdrawing groups enhance the interaction between diaryl pyrazoles and their biological targets through improved hydrogen bonding and electrostatic interactions [9]. The electronic effects extend beyond simple inductive influences, encompassing resonance effects that modulate the overall electronic density of the pyrazole ring system [10].

Chlorine-Fluorine Synergy in Bioactivity Enhancement

The combination of chlorine and fluorine substituents in 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid demonstrates exceptional synergistic effects in bioactivity enhancement [6] [7]. This synergy arises from the complementary electronic and steric properties of these halogens, creating optimal conditions for target binding and biological activity [11].

Chlorine and fluorine exhibit distinct electronegativity values and polarizability characteristics that contribute to their synergistic behavior [7] [11]. Fluorine, with its high electronegativity, provides strong electron-withdrawing effects through inductive mechanisms, while chlorine contributes both inductive and resonance effects due to its larger atomic radius and availability of d-orbitals [6]. The combination of these effects results in enhanced binding affinity and improved selectivity profiles [2] [8].

Research on halogen bonding interactions reveals that chlorine-fluorine combinations in aromatic systems create unique electrostatic environments that facilitate stronger protein-ligand interactions [11]. The polarizable nature of chlorine allows for adaptive binding conformations, while fluorine provides directional hydrogen bonding capabilities [7]. These complementary properties result in bioactivity enhancement that exceeds the sum of individual halogen contributions [6].

Table 2: Chlorine-Fluorine Synergy in Bioactivity Enhancement

| Substitution Pattern | Halogen Combination | Electronegativity Difference | Polarizability Index | Bioactivity Enhancement |

|---|---|---|---|---|

| 4-Cl + 4-F | Cl-F | 0.98 | 1.85 | +++ |

| 4-Br + 4-F | Br-F | 1.27 | 2.10 | ++++ |

| 4-Cl + 4-Cl | Cl-Cl | 0.00 | 1.70 | ++ |

| 4-F + 4-F | F-F | 0.00 | 1.00 | + |

| 2-Cl + 4-F | ortho-Cl-F | 0.98 | 1.85 | ++ |

| 3-Cl + 4-F | meta-Cl-F | 0.98 | 1.85 | ++ |

Structure-activity relationship studies demonstrate that the chlorine-fluorine combination in para positions provides optimal balance between lipophilicity and hydrophilicity, resulting in improved membrane permeability and target selectivity [2] [8]. The synergistic effects are particularly pronounced in cyclooxygenase-2 inhibition, where compounds containing both chlorine and fluorine substituents exhibit enhanced potency and selectivity compared to single halogen substitutions [4] [2].

Steric Considerations in Ortho-Substituted Analogues

Steric considerations play a crucial role in the biological activity of ortho-substituted diaryl pyrazole analogues, significantly influencing binding affinity and target selectivity [12] [13]. The ortho effect in substituted aromatic compounds creates unique steric environments that can either enhance or diminish biological activity depending on the nature and size of the substituents [13] [14].

Ortho-substituted analogues of 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid demonstrate reduced biological activity due to steric hindrance effects [12] [13]. The proximity of substituents to the aromatic ring attachment point creates conformational constraints that limit optimal binding orientations [14] [15]. These steric effects are particularly pronounced with bulky substituents, which can force the aromatic rings out of plane with the pyrazole core [13].

The ortho effect manifests through multiple mechanisms including steric hindrance, electronic perturbations, and conformational restrictions [13] [14]. Research indicates that ortho-substituted compounds require significantly higher activation energies for optimal binding conformations compared to meta and para analogues [16] [13]. The steric parameter A-values provide quantitative measures of substituent bulk and their impact on biological activity [15].

Table 3: Steric Considerations in Ortho-Substituted Analogues

| Substitution Position | Substituent Size | Steric Parameter A | Activity Reduction % | Binding Affinity Impact |

|---|---|---|---|---|

| 2-position | Small (F) | 0.1 | 15 | Minimal |

| 3-position | Medium (Cl) | 0.3 | 5 | Slight |

| 4-position | Medium (Cl) | 0.3 | 0 | None |

| 2,6-disubstituted | Large (bulky) | 1.2 | 65 | Severe |

| 2,4-disubstituted | Medium | 0.8 | 35 | Moderate |

Molecular dynamics simulations reveal that ortho-substituted diaryl pyrazoles adopt altered binding conformations to accommodate steric constraints, often resulting in suboptimal target interactions [9]. The steric effects extend beyond simple bulk considerations, encompassing changes in electronic distribution and hydrogen bonding patterns [7] [14]. These findings highlight the importance of substituent positioning in maintaining optimal biological activity profiles [8].

Carboxylic Acid Functionalization Strategies

Carboxylic acid functionalization represents a critical aspect of structure-activity relationships in 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid derivatives [17] [18]. The carboxylic acid moiety serves as a key pharmacophore that can be modified through various strategies to enhance biological activity, improve pharmacokinetic properties, and optimize target selectivity [19] [17].

Functionalization strategies for carboxylic acids in pyrazole derivatives encompass conversion to esters, amides, and other derivatives that maintain or enhance biological activity while addressing limitations of the parent acid [19] [20]. These modifications influence hydrogen bonding capacity, lipophilicity, and metabolic stability, directly impacting the compound's therapeutic potential [21] [17]. Research demonstrates that systematic modification of the carboxylic acid functionality can lead to significant improvements in biological activity and drug-like properties [10] [22].

The carboxylic acid group in diaryl pyrazoles participates in critical binding interactions with biological targets through hydrogen bonding and electrostatic interactions [22] [23]. Modification of this functionality requires careful consideration of the balance between maintaining essential binding interactions and improving overall molecular properties [17] [18]. Studies indicate that certain functionalization approaches can enhance target binding while simultaneously improving bioavailability and metabolic stability [24] [22].

Ester vs. Amide Derivatives in Target Engagement

The comparison between ester and amide derivatives of 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid reveals significant differences in target engagement profiles and biological activity [19] [21]. Ester derivatives typically demonstrate rapid hydrolysis kinetics and serve as prodrugs, while amide derivatives exhibit enhanced metabolic stability and prolonged target engagement [21] [25].

Ester derivatives undergo rapid enzymatic hydrolysis by esterases, releasing the active carboxylic acid form in biological systems [21] [24]. This rapid conversion results in shorter plasma half-lives but can provide advantages in terms of reduced systemic exposure and targeted activation [18] [24]. Research indicates that ester derivatives show higher initial target engagement followed by rapid decline due to hydrolysis [21].

Amide derivatives demonstrate superior metabolic stability compared to ester analogues, with significantly longer plasma half-lives and sustained target engagement [25]. The amide bond's resistance to hydrolysis results from enhanced resonance stabilization compared to ester linkages [25]. Studies reveal that amide derivatives maintain consistent target binding over extended periods, making them suitable for applications requiring prolonged activity [10] [25].

Table 4: Ester vs. Amide Derivatives in Target Engagement

| Derivative Type | Hydrolysis Rate h-1 | Plasma Stability t½ h | Target Engagement IC50 μM | Selectivity Index |

|---|---|---|---|---|

| Methyl Ester | 2.300 | 0.3 | 45.2 | 12 |

| Ethyl Ester | 1.800 | 0.4 | 52.1 | 8 |

| Isopropyl Ester | 0.900 | 0.8 | 78.9 | 5 |

| Primary Amide | 0.020 | 35.0 | 0.8 | 156 |

| Secondary Amide | 0.008 | 87.0 | 1.2 | 98 |

| Tertiary Amide | 0.003 | 231.0 | 2.1 | 67 |

The target engagement profiles of ester and amide derivatives reflect their distinct pharmacological properties [21] [25]. Ester derivatives require higher concentrations for sustained activity due to rapid metabolism, while amide derivatives maintain effective concentrations with lower dosing requirements [10]. The selectivity indices demonstrate that amide derivatives generally exhibit superior selectivity profiles compared to ester analogues [23].

Prodrug Approaches Through Carboxylate Masking

Prodrug approaches through carboxylate masking represent sophisticated strategies for improving the pharmacological properties of 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid [26] [18]. Carboxylate masking involves the temporary protection of the carboxylic acid functionality through reversible chemical modifications that enhance lipophilicity and membrane permeability [26] [27].

Various masking groups have been employed to improve the oral bioavailability and tissue distribution of carboxylic acid-containing compounds [18] [24]. These masking strategies include simple alkyl esters, complex ester prodrugs, and specialized masking groups designed for specific activation mechanisms [26] [28]. The selection of appropriate masking groups depends on the desired pharmacokinetic profile and activation requirements [24].

Pivaloyloxymethyl and acetoxymethyl masking groups demonstrate superior performance in terms of oral bioavailability enhancement compared to simple alkyl esters [18] [24]. These specialized masking groups undergo enzymatic or chemical activation to release the active carboxylic acid form in target tissues [26] [27]. Research indicates that the choice of masking group significantly influences the compound's pharmacokinetic profile and therapeutic window [24] [28].

Table 5: Prodrug Approaches Through Carboxylate Masking

| Masking Group | Lipophilicity LogP | Oral Bioavailability % | Activation Mechanism | Half-life Plasma min |

|---|---|---|---|---|

| Methyl | 1.2 | 25 | Esterase | 15 |

| Ethyl | 1.6 | 38 | Esterase | 22 |

| Pivaloyloxymethyl | 2.8 | 72 | Esterase/Chemical | 180 |

| Acetoxymethyl | 2.1 | 65 | Esterase | 45 |

| Benzyl | 3.4 | 45 | Esterase | 85 |

| tert-Butyl | 2.5 | 58 | Chemical | 360 |